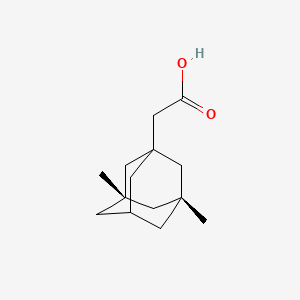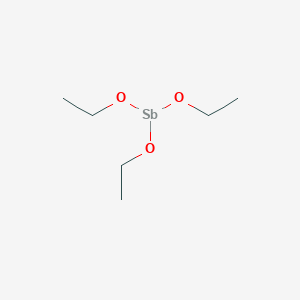
Antimony(III) ethoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony(III) ethoxide, with the chemical formula Sb(OC2H5)3, is an organometallic compound of antimony. It is a colorless liquid that is sensitive to moisture and air. This compound is used in various applications, including as a precursor for antimony-containing materials and as a catalyst in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimony(III) ethoxide can be synthesized by reacting antimony trichloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
SbCl3+3C2H5ONa→Sb(OC2H5)3+3NaCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony trichloride with ethanol under an inert atmosphere to prevent hydrolysis and oxidation. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form antimony(V) ethoxide.
Hydrolysis: In the presence of water, this compound hydrolyzes to form antimony(III) oxide and ethanol.
Substitution: It can participate in substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Hydrolysis: Water or aqueous solutions.
Substitution: Various ligands such as halides or other alkoxides.
Major Products Formed:
Oxidation: Antimony(V) ethoxide.
Hydrolysis: Antimony(III) oxide and ethanol.
Substitution: Compounds with different ligands replacing the ethoxide groups.
Aplicaciones Científicas De Investigación
Antimony(III) ethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of antimony-containing materials and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of antimony-doped materials for electronic and optical applications.
Mecanismo De Acción
The mechanism of action of antimony(III) ethoxide involves its ability to interact with various molecular targets. It can form complexes with biomolecules, influencing their structure and function. In biological systems, it has been shown to interfere with enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Antimony(V) ethoxide: Similar in structure but with antimony in the +5 oxidation state.
Germanium(IV) ethoxide: Another organometallic ethoxide with germanium instead of antimony.
Titanium(IV) ethoxide: Used in similar applications but with titanium as the central metal.
Uniqueness: Antimony(III) ethoxide is unique due to its specific reactivity and ability to form stable complexes with various ligands. Its applications in catalysis and material synthesis are distinct from those of its analogs, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C6H15O3Sb |
|---|---|
Peso molecular |
256.94 g/mol |
Nombre IUPAC |
triethyl stiborite |
InChI |
InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |
Clave InChI |
JGOJQVLHSPGMOC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Sb](OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


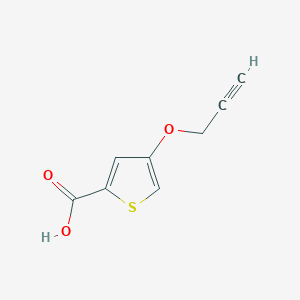

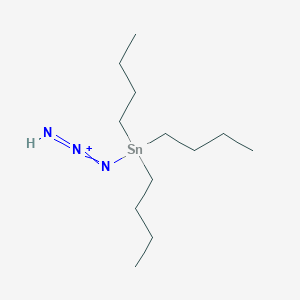
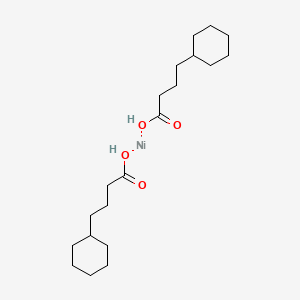

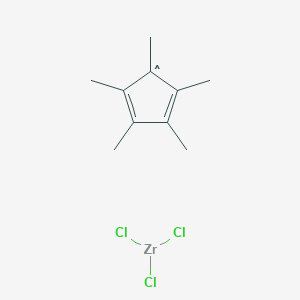



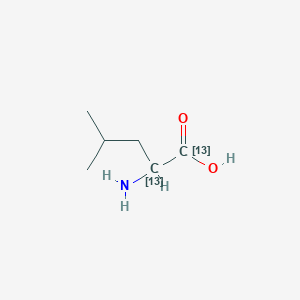
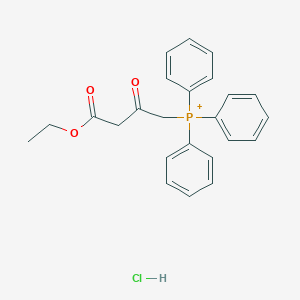

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
